molecular formula C18H12F2N4O2 B11201405 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11201405
M. Wt: 354.3 g/mol
InChI Key: JSRVKOVVVYQXBR-UHFFFAOYSA-N
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Description

The compound 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a complex organic molecule featuring two oxadiazole rings and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorinated phenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole: stands out due to its dual oxadiazole rings and the presence of fluorinated phenyl groups, which confer unique electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C18H12F2N4O2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H12F2N4O2/c1-10-5-6-12(8-14(10)20)18-23-22-16(25-18)9-15-21-17(24-26-15)11-3-2-4-13(19)7-11/h2-8H,9H2,1H3

InChI Key

JSRVKOVVVYQXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)F)F

Origin of Product

United States

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